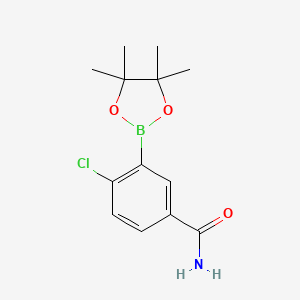

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Übersicht

Beschreibung

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a chloro group, a benzamide moiety, and a dioxaborolane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves the following steps:

Borylation Reaction: The introduction of the boronic acid moiety is achieved through a borylation reaction. This involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst.

Amidation Reaction: The benzamide moiety is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale borylation and amidation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Boronic acids or other oxidized derivatives.

Reduction: Amines or alcohol derivatives.

Substitution: Various substituted benzamide derivatives.

Wissenschaftliche Forschungsanwendungen

Synthetic Applications

2.1 Cross-Coupling Reactions

One of the primary applications of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is in cross-coupling reactions. It serves as a boronic ester that can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds. This reaction is significant for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

2.2 Synthesis of Heterocycles

The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it has been involved in the preparation of oxadiazoles and quinazoline derivatives through multi-step synthetic pathways . These heterocycles are vital for developing new drugs due to their biological activity.

Medicinal Chemistry

3.1 Anticancer Activity

Research indicates that compounds derived from this compound exhibit potential anticancer properties. Studies have shown that these derivatives can inhibit specific protein kinases involved in cancer cell proliferation . The ability to modify the boron-containing moiety allows for the fine-tuning of biological activity.

3.2 Enzyme Inhibition Studies

The compound has also been studied for its ability to inhibit enzymes relevant to various diseases. For example, it has shown promise in inhibiting enzymes associated with bacterial infections and cancer progression . The structure-activity relationship (SAR) studies have provided insights into how modifications can enhance inhibitory potency.

Case Studies

Wirkmechanismus

The mechanism of action of 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane

- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is unique due to its combination of a chloro group, a benzamide moiety, and a dioxaborolane ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in cross-coupling reactions and as a building block in organic synthesis.

Biologische Aktivität

4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅BClN₄O₄ |

| Molecular Weight | 377.67 g/mol |

| CAS Number | 1256359-94-0 |

| Purity | ≥95% |

| Appearance | Off-white to light yellow solid |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Studies have shown that it acts as a potent inhibitor of certain enzymes and receptors involved in disease pathways.

- Inhibition of Enzymes : The compound has demonstrated inhibitory effects on various enzymes critical for cellular processes. For instance, it has been tested against RNA-dependent RNA polymerase (NS5B), showing significant inhibition with an IC50 value reflecting its potency .

- Selectivity and Potency : In comparative studies with other compounds, this compound exhibited a favorable selectivity profile for its target enzymes over other kinases and receptors .

Pharmacological Effects

The pharmacological effects of this compound include:

- Antiviral Activity : It has been evaluated for its antiviral properties against various strains of viruses. The compound's ability to inhibit viral replication makes it a candidate for further development as an antiviral agent.

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of the compound on cancer cell lines. Results indicate that it can induce apoptosis in specific cancer types through the activation of intrinsic apoptotic pathways.

Case Studies

- Antiviral Efficacy : A study published in European PMC highlighted the effectiveness of related compounds in inhibiting NS5B enzyme activity in viral infections such as Hepatitis C . The findings suggest that modifications to the dioxaborolane moiety can enhance antiviral efficacy.

- Cancer Therapeutics : Research conducted on the cytotoxic effects of similar benzamide derivatives demonstrated significant growth inhibition in various cancer cell lines. These studies emphasize the importance of structure-activity relationships (SAR) in optimizing therapeutic agents .

Eigenschaften

IUPAC Name |

4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BClNO3/c1-12(2)13(3,4)19-14(18-12)9-7-8(11(16)17)5-6-10(9)15/h5-7H,1-4H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSCAMMTKWUFJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682224 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242422-55-4 | |

| Record name | 4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.